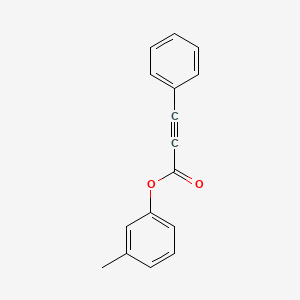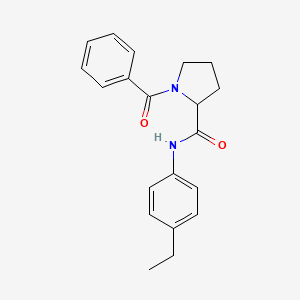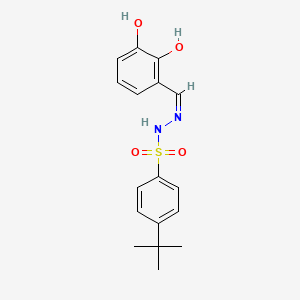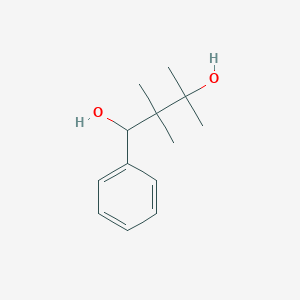
(3-Methylphenyl) 3-phenylprop-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylphenyl) 3-phenylprop-2-ynoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-methylphenyl group and a 3-phenylprop-2-ynoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl) 3-phenylprop-2-ynoate typically involves the esterification of 3-methylphenol with 3-phenylprop-2-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
(3-Methylphenyl) 3-phenylprop-2-ynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids or ketones from oxidation.
- Alcohols from reduction.
- Various substituted esters or acids from substitution reactions.
科学的研究の応用
(3-Methylphenyl) 3-phenylprop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Methylphenyl) 3-phenylprop-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological responses.
類似化合物との比較
Similar Compounds
(3-Methylphenyl) 3-phenylpropanoate: Similar structure but lacks the alkyne group.
(3-Methylphenyl) 3-phenylprop-2-enoate: Contains a double bond instead of a triple bond.
(3-Methylphenyl) 3-phenylpropanoic acid: The ester group is replaced with a carboxylic acid group.
Uniqueness
(3-Methylphenyl) 3-phenylprop-2-ynoate is unique due to the presence of the alkyne group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with similar compounds lacking the alkyne group.
特性
IUPAC Name |
(3-methylphenyl) 3-phenylprop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-13-6-5-9-15(12-13)18-16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWDBAOZDXGFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B6052166.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-3-furanyl)amino]nicotinamide](/img/structure/B6052174.png)

![{3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6052186.png)
![4'-METHYL-2'-(PYRROLIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6052196.png)
![N-[3-(benzoylamino)phenyl]-3-ethoxybenzamide](/img/structure/B6052198.png)
![1-(4-methoxy-2,3-dimethylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052216.png)

![N-(2-phenylethyl)-4-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6052226.png)
![(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone](/img/structure/B6052227.png)
![3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B6052229.png)
![1-[4-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B6052236.png)
![[1-(2-nitrobenzyl)-3-piperidinyl]methanol](/img/structure/B6052237.png)
